molecular formula C9H9NO4S B14595138 Benzo[b]thiophene, 2,3-dihydro-2-methyl-6-nitro-, 1,1-dioxide CAS No. 61211-46-9

Benzo[b]thiophene, 2,3-dihydro-2-methyl-6-nitro-, 1,1-dioxide

Cat. No.: B14595138
CAS No.: 61211-46-9
M. Wt: 227.24 g/mol
InChI Key: GCGVKXZYCRRKNX-UHFFFAOYSA-N
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Description

Benzo[b]thiophene, 2,3-dihydro-2-methyl-6-nitro-, 1,1-dioxide is a chemical compound belonging to the class of benzothiophenes. Benzothiophenes are aromatic organic compounds that contain a fused ring system consisting of a benzene ring and a thiophene ring. This particular compound is characterized by the presence of a nitro group at the 6th position and a methyl group at the 2nd position on the dihydrobenzo[b]thiophene ring system, along with a 1,1-dioxide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[b]thiophene, 2,3-dihydro-2-methyl-6-nitro-, 1,1-dioxide can be achieved through various synthetic routes. One common method involves the oxidation of benzo[b]thiophene derivatives. For example, the oxidation of 2,3-dihydrobenzo[b]thiophene with hydrogen peroxide in the presence of a catalyst can yield the corresponding 1,1-dioxide . Another approach involves the nitration of 2,3-dihydro-2-methylbenzo[b]thiophene followed by oxidation to introduce the nitro and dioxide functional groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation and nitration reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient and cost-effective production .

Scientific Research Applications

Benzo[b]thiophene, 2,3-dihydro-2-methyl-6-nitro-, 1,1-dioxide has significant applications in scientific research:

Mechanism of Action

The mechanism of action of benzo[b]thiophene, 2,3-dihydro-2-methyl-6-nitro-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[b]thiophene, 2,3-dihydro-2-methyl-6-nitro-, 1,1-dioxide is unique due to the combination of its nitro, methyl, and dioxide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enables its use in diverse applications .

Properties

CAS No.

61211-46-9

Molecular Formula

C9H9NO4S

Molecular Weight

227.24 g/mol

IUPAC Name

2-methyl-6-nitro-2,3-dihydro-1-benzothiophene 1,1-dioxide

InChI

InChI=1S/C9H9NO4S/c1-6-4-7-2-3-8(10(11)12)5-9(7)15(6,13)14/h2-3,5-6H,4H2,1H3

InChI Key

GCGVKXZYCRRKNX-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(S1(=O)=O)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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